4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline
Overview
Description
The compound “4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline” is likely an aromatic compound due to the presence of the aniline (phenylamine) and phenoxy groups. The trifluoromethyl group is a common substituent in organic chemistry known for its ability to influence the chemical behavior of molecules due to its electronegativity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an aniline group, a phenoxy group, and a trifluoromethyl group attached to the benzene ring. The positions of these groups on the ring would be determined by the numbering in the name of the compound .Chemical Reactions Analysis
As an aromatic compound, “this compound” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the electron-donating aniline and phenoxy groups might activate the benzene ring towards electrophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aniline group might make it a weak base, while the trifluoromethyl group might increase its polarity .Scientific Research Applications
Synthesis and Material Applications
Research on structurally similar compounds, such as those incorporating trifluoromethyl aniline groups, highlights their utility in the synthesis of novel materials. For instance, compounds with trifluoromethyl groups have been found to exhibit desirable pharmacological and biological properties, making them valuable in the development of new pharmaceuticals and agrochemicals. The methodology for synthesizing ortho-trifluoromethoxylated aniline derivatives, for example, demonstrates the potential of such compounds as synthetic building blocks for a broad spectrum of applications, including functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).
Electroluminescence and Organic Electronics
Another exciting avenue for compounds with trifluoromethyl aniline groups is in the field of organic electronics, specifically in the creation of electroluminescent materials. A study on a novel class of color-tunable emitting amorphous molecular materials, which include similar structural motifs, revealed that these materials could serve as excellent emitting components for organic electroluminescent (EL) devices. These findings suggest that our compound of interest could potentially be explored for use in organic EL devices, contributing to advancements in the development of multicolor light-emitting materials, including white light (Hidekaru Doi, Motoi Kinoshita, and Kenji Okumoto, Y. Shirota, 2003).
Polymer Science
In polymer science, derivatives similar to 4-(3,5-Dimethylphenoxy)-3-(trifluoromethyl)aniline have been used to synthesize novel polymers with potential applications ranging from solar cells to novel pesticides. The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions, for example, showcases the adaptability of these compounds in creating high-conducting and porous polymers for efficient use as counter electrodes in dye-sensitized solar cells. Such research indicates the potential for compounds with trifluoromethyl aniline groups to contribute to the development of new, more efficient energy conversion materials (Leyla Shahhosseini, M. Nateghi, M. Kazemipour, M. B. Zarandi, 2016).
Catalysis and Chemical Transformations
Compounds featuring the trifluoromethyl aniline group have also been employed as catalysis agents or intermediates in chemical transformations. For instance, the use of 3,5-bis(trifluoromethyl)aniline as a monodentate transient directing group in palladium-catalyzed reactions underscores the versatility of trifluoromethyl aniline derivatives in facilitating complex chemical syntheses, including the formation of fluorenones. This capability opens up avenues for utilizing this compound in similar catalytic or synthetic roles, potentially leading to the discovery of new reactions or the improvement of existing ones (Yi‐Feng Wang, Wengang Xu, Bingfeng Sun, Qinqin Yu, Tuanjie Li, Fang-Lin Zhang, 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-9-5-10(2)7-12(6-9)20-14-4-3-11(19)8-13(14)15(16,17)18/h3-8H,19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFKPZMDOKTBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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